molecular formula C5H7N3O2 B1670680 Dimetridazole CAS No. 551-92-8

Dimetridazole

Cat. No.: B1670680
CAS No.: 551-92-8
M. Wt: 141.13 g/mol
InChI Key: IBXPYPUJPLLOIN-UHFFFAOYSA-N
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Description

Dimetridazole, also known as 1,2-dimethyl-5-nitroimidazole, belongs to the nitroimidazole class of drugs. It was initially used as an antiparasitic agent, particularly for combating protozoan infections. Historically, this compound was commonly added to poultry feed, which led to its presence in eggs. due to concerns about its potential carcinogenicity, its use has been legally restricted. Despite this, trace amounts of this compound can still be found in eggs .

Scientific Research Applications

    Veterinary Medicine: Historically, it was used to treat avian diseases, including coccidiosis and trichomoniasis.

    Research: Dimetridazole has been investigated for its antimicrobial properties and potential therapeutic effects.

Mechanism of Action

Target of Action

Dimetridazole, a member of the nitroimidazole class of drugs, primarily targets protozoan infections . It is selectively taken up by anaerobic microorganisms and protozoa .

Mode of Action

It is known that this compound and other nitroimidazoles are prodrugs that are reductively activated under low oxygen tension . This reduction leads to the formation of intermediate compounds and free radicals that are toxic to the cell . These toxic intermediates bind to the DNA of the organisms, blocking nucleic acid synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound involve the reduction of the nitro group of the drug, which is only made by anaerobic bacteria and protozoa . This reduction process leads to the fragmentation of the imidazole ring and the formation of toxic intermediates . These intermediates disrupt the normal function and replication of DNA, inhibiting the growth and spread of the infection .

Pharmacokinetics

It is known that dose adjustments may be required in patients with hepatic impairment, as clearance is impaired in these patients . The clearance of metronidazole, a similar nitroimidazole, in the kidneys is estimated at 10 mL/min/1.73 m2 .

Result of Action

The result of this compound’s action is the effective combat of protozoan infections . By inhibiting the growth and spread of the infection, this compound helps to control and eliminate the disease. Due to suspicions of it being carcinogenic, its use has been legally limited .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it used to be commonly added to poultry feed, leading to it being found in eggs . Due to suspicions of it being carcinogenic, its use in this environment has been legally limited . It is now banned as a livestock feed additive in many jurisdictions .

Safety and Hazards

Dimetridazole is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Biochemical Properties

Dimetridazole is a part of the 5-nitroimidazole drug class . It has been traditionally used for the prevention and treatment of histomoniasis in turkeys, trichomoniasis in pigeons, genital trichomoniasis in cattle, and the prevention and treatment of haemorrhagic enteritis in pigs

Cellular Effects

This compound has shown mutagenic activity in bacterial tests, which was linked to the enzyme activity of the nitroreductases of the bacteria used in the tests . It did not show any mutagenic activity in numerous other tests . It was inferred that this compound was not a genotoxic compound .

Molecular Mechanism

It is known that this compound and other nitroimidazoles are reduced in bacteria where they are metabolized to cytotoxic derivatives that bind to DNA, causing loss of the helical structure, strand breakage, and impairment of DNA function .

Temporal Effects in Laboratory Settings

This compound is rapidly metabolized and eliminated in treated animals . The information available indicates considerable metabolization of this compound and rapid elimination of the metabolites produced . More detailed studies are needed to understand the long-term effects of this compound on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, this compound has shown to produce an increase in the incidence of benign mammary tumors. This effect occurs in males at a dose of 2000 ppm and in females at doses of 2000 and 400 ppm. Doses of 10 and 100 ppm have no effect .

Metabolic Pathways

The metabolic pathways of this compound involve considerable metabolization and rapid elimination of the metabolites produced

Transport and Distribution

It is known that this compound is absorbed from the gastrointestinal tract in both laboratory and target species .

Subcellular Localization

It is known that this compound is absorbed from the gastrointestinal tract in both laboratory and target species .

Preparation Methods

Dimetridazole can be synthesized through various routes. The most common synthetic method involves the nitration of 1,2-dimethylimidazole. Here are the steps:

  • Nitration of 1,2-dimethylimidazole: : Nitric acid (HNO~3~) reacts with 1,2-dimethylimidazole to introduce a nitro group (NO~2~) at the 5-position, yielding this compound.

  • Reaction Conditions: : The nitration reaction typically occurs under acidic conditions, with sulfuric acid (H~2~SO~4~) as the catalyst.

  • Industrial Production: : this compound is no longer widely used in industrial production due to its restricted status. historical methods involved large-scale synthesis using the above process.

Chemical Reactions Analysis

Dimetridazole can undergo several types of reactions:

    Reduction: Reduction of the nitro group (NO~2~) can yield the corresponding amino compound.

    Substitution: this compound can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl2) are used for reduction, while various nucleophiles (e.g., amines) can substitute the nitro group.

    Major Products: The major product of reduction is the amino derivative of this compound.

Comparison with Similar Compounds

Dimetridazole is unique due to its specific chemical structure and historical use. Similar compounds include metronidazole and nimorazole, both of which also belong to the nitroimidazole class.

Properties

IUPAC Name

1,2-dimethyl-5-nitroimidazole
Source PubChem
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InChI

InChI=1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXPYPUJPLLOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5020497
Record name 1,2-Dimethyl-5-nitroimidazole
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Molecular Weight

141.13 g/mol
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CAS No.

551-92-8
Record name Dimetridazole
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Record name Dimetridazole [INN:BAN]
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Record name dimetridazole
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Record name 1,2-Dimethyl-5-nitroimidazole
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Record name Dimetridazole
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Record name DIMETRIDAZOLE
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Synthesis routes and methods I

Procedure details

127 parts of 2-methyl-5-nitroimidazole, 350 parts of acetic acid and 126 parts of dimethyl sulfate are boiled under reflux for 4 hours. The acetic acid is distilled off in vacuo and the residue is dissolved in 500 parts of water and adjusted to pH 1.8 with aqueous ammonia solution. After cooling to from 0° to 5° C. the unreacted 2-methyl-5-nitroimidazole is suction filtered, the filtrate is adjusted to pH 10 and after cooling the 1,2-dimethyl-5-nitroimidazole is isolated. In addition to 30.4 parts of starting material (II) there is obtained 81 parts of 1,2-dimethyl-5-nitroimidazole (melting point 140° C.); this is equivalent to a yield of 75.5% of theory.
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Synthesis routes and methods II

Procedure details

600 parts of formic acid (85%), 225 parts of 2-methyl-5-nitroimidazole and 250 parts of dimethyl sulfate are heated in a stirred vessel for 4 hours under reflux (80° C.). The formic acid is then distilled off in vacuo. The residue which remains is dissolved in 400 parts of water neutralized to pH 1.8 with aqueous ammonia solution and cooled to from 0° to +5° C. The unreacted 2-methyl-5-nitroimidazole is deposited and is centrifuged off. The mixture is then adjusted to pH 10 with aqueous ammonia solution and 1,2-dimethyl-5-nitroimidazole is separated at 10° C. 75 parts of 2-methyl-5-nitroimidazole and 145 parts of 1,2-dimethyl-5-nitroimidazole of the melting point 137° to 140° C. are obtained. The yield based on reacted 2-methyl-5-nitroimidazole is 87% of theory.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Dimetridazole exert its antimicrobial effect?

A1: While the exact mechanism is not fully elucidated, this compound is believed to function as a prodrug. [] Under anaerobic conditions, it is reduced, forming cytotoxic metabolites that interact with DNA. [] This interaction disrupts DNA replication and transcription, ultimately leading to cell death. []

Q2: Which microorganisms are particularly susceptible to this compound?

A2: this compound exhibits activity against a range of anaerobic protozoa and some bacteria. [] Notably, it has shown efficacy against Tritrichomonas foetus, a parasite causing bovine trichomoniasis. [, , ] It also demonstrates effectiveness against Histomonas meleagridis, a protozoan responsible for blackhead disease in turkeys. [, , ]

Q3: Does this compound affect the gut microbiota in animals?

A3: Yes, this compound can alter the composition of gut microbiota. Studies in mice showed a decrease in lactobacilli, a beneficial bacterial group, during Spironucleus muris infection, possibly due to the parasite feeding on them. [] Treatment with this compound further affected the gut microbial balance, leading to a significant increase in coliform bacteria. [] This shift highlights the potential impact of this compound on the host's gut ecosystem.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol.

Q5: How does this compound perform under different storage conditions?

A5: Studies indicate that this compound injection is stable under room temperature but exhibits instability when exposed to light. [] This suggests the importance of light-protected storage for maintaining the drug's potency.

Q6: Does this compound degrade during food preparation?

A6: Research on the stability of this compound residues in chicken meat and eggs revealed that cooking does not completely eliminate the drug. [] While some leaching into cooking juices occurs, a significant portion of the residue remains in the cooked food.

Q7: Has this compound been investigated for catalytic applications?

A7: Based on the provided research, there is no evidence suggesting the use of this compound as a catalyst. Its applications primarily focus on its antimicrobial properties.

Q8: Are there any computational studies exploring the interactions of this compound with its targets?

A8: While the provided research does not explicitly mention computational studies on this compound's target interactions, it highlights the use of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for drug residue analysis. [, ] Computational methods could complement these techniques by providing insights into drug-target binding affinities and potential resistance mechanisms.

Q9: How do structural modifications of this compound affect its activity?

A9: The efficacy of this compound is closely linked to its nitroimidazole core. [] Modifications to this core structure can significantly impact its activity, potency, and selectivity. For instance, replacing the methyl groups with other substituents could alter its redox potential, thereby influencing its activation and subsequent effects on target organisms.

Q10: What strategies can be employed to enhance the stability or solubility of this compound?

A10: Formulating this compound as water-soluble salts has been explored to improve its solubility and bioavailability. [, ] This approach aims to facilitate drug administration and potentially enhance its therapeutic efficacy.

Q11: What are the regulatory implications of this compound use in food-producing animals?

A11: Due to concerns about potential carcinogenicity and genotoxicity, this compound is banned for use in food-producing animals in many countries, including those within the European Union. [, ] Despite these regulations, illegal use persists, highlighting the need for effective monitoring and control measures. []

Q12: How is this compound metabolized in animals?

A12: In pigs, this compound undergoes significant biotransformation in the liver. [] The primary metabolic pathway involves hydroxylation, leading to the formation of 1-methyl-2-hydroxymethyl-5-nitroimidazole. [] A minor pathway includes N-demethylation, yielding 2-methyl-(4,5)-nitroimidazole. []

Q13: Are there any long-term effects associated with this compound exposure?

A13: While the provided research focuses on immediate effects and residue depletion, long-term effects of this compound exposure, particularly in humans, require further investigation. Its genotoxic and carcinogenic potential raises concerns about potential health risks associated with prolonged or repeated exposure.

Q14: What in vitro models have been used to study the efficacy of this compound?

A14: Researchers have employed in vitro assays using Histomonas meleagridis cultures to evaluate the effectiveness of this compound and other antiprotozoal drugs. [] These assays provide insights into the drug's minimum lethal concentration and the time required to achieve parasite death.

Q15: Are there known instances of resistance to this compound?

A15: Research on Tritrichomonas foetus revealed the development of resistance to this compound in experimentally infected hamsters. [] This resistance persisted even after extended periods, indicating a stable phenotypic change in the parasite.

Q16: Does this compound exhibit cross-resistance with other antimicrobial agents?

A16: Yes, cross-resistance between this compound and other nitroimidazoles, such as metronidazole and aminitrozole, has been observed in Tritrichomonas foetus. [] This finding suggests shared resistance mechanisms among this drug class.

Q17: What are the known toxicological effects of this compound?

A17: this compound has raised concerns due to its potential genotoxic and carcinogenic properties, particularly in long-term exposure scenarios. [, ] While studies on its acute toxicity are available, further research is needed to thoroughly assess its long-term safety profile in both animals and humans.

Q18: What analytical techniques are commonly used for this compound detection and quantification?

A18: High-performance liquid chromatography (HPLC) coupled with various detectors, including ultraviolet (UV) and mass spectrometry (MS), has been widely employed for the analysis of this compound and its metabolites in various matrices, including animal tissues, feed, and honey. [, , , , ]

Q19: How is the accuracy and reliability of this compound analytical methods ensured?

A19: Analytical method validation is crucial for ensuring the accuracy, precision, and reliability of this compound measurements. Researchers employ rigorous validation procedures following established guidelines, such as the European Commission Decision 2002/657/EC, to demonstrate the fitness of analytical methods for their intended purpose. []

Q20: Does this compound pose any environmental risks?

A20: The persistence and potential bioaccumulation of this compound in the environment, particularly in aquatic ecosystems, raises concerns about its ecological impact. [] Further research is needed to fully evaluate its long-term effects on aquatic organisms and develop strategies for mitigating potential risks.

Q21: How does the dissolution rate of this compound formulations influence its bioavailability?

A21: The rate at which this compound dissolves from its formulated form can significantly affect its absorption and bioavailability. [, ] Formulations with faster dissolution rates generally lead to quicker absorption and higher drug concentrations in the bloodstream.

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